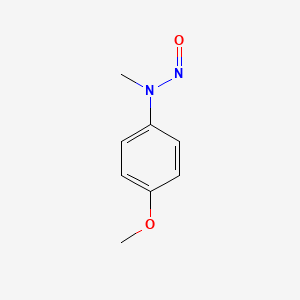

4-methoxy-N-methyl-N-nitrosoaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, N-Methyl-4-nitroaniline was used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials . Similarly, 4-Methoxy-N-methylaniline (N-Methyl-p-anisidine) was used to study the additive effects of amines .Wissenschaftliche Forschungsanwendungen

Photopolymerization

4-methoxy-N-methyl-N-nitrosoaniline, as a variant of nitroxide-mediated photopolymerization, has been studied for its efficiency in initiating polymerization under UV irradiation. Guillaneuf et al. (2010) in their study demonstrated the compound's potential in generating alkyl and nitroxide radicals, which are key in photopolymerization processes (Guillaneuf et al., 2010).

Reaction with Polymers

Morita (1976) explored the reactivity of a similar compound, N,4-dinitroso-N-methyl-aniline (DNMA), with various polymers. The study revealed that both nitroso groups in DNMA participate actively in reactions, influenced by the reaction conditions, indicating a potential application in material sciences and polymer chemistry (Morita, 1976).

Synthesis of Quinolines

Zhao et al. (2017) conducted research on synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, which involves a three-step process including cyclization, nitrification, and chlorination. This study highlights the compound's role in the synthesis of complex organic structures, especially in the context of pharmaceuticals and dyestuffs (Zhao, Lei, & Guo, 2017).

Fischer–Hepp Rearrangement Studies

Williams (1982) provided evidence for an intramolecular mechanism in the acid-catalyzed Fischer–Hepp rearrangement of aromatic N-nitrosamines, using compounds similar to this compound. This has implications for understanding the chemical behavior and applications of such compounds in organic synthesis (Williams, 1982).

Studies on Liquid Crystals

Takenaka and Teshima (1994) explored the impact of substituents, including nitro groups, on the mesomorphic properties of certain liquid crystals. Their research contributes to the broader understanding of how functional groups like those in this compound can influence material properties in liquid crystals (Takenaka & Teshima, 1994).

Wirkmechanismus

Target of Action

It is known that nitroso compounds generally interact with biological macromolecules such as proteins and dna .

Mode of Action

Nitroso compounds are known to undergo a variety of reactions in biological systems, including nitrosation of amines and amides, oxidation, and reduction . These reactions can lead to modifications of biological macromolecules, potentially altering their function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Nitroso compounds can potentially affect various biochemical pathways due to their reactivity with biological macromolecules

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Distribution throughout the body would depend on factors such as protein binding and lipid solubility. Metabolism would likely occur in the liver, potentially involving enzymatic reduction or oxidation. Excretion would likely occur via the kidneys, although biliary excretion may also be possible .

Result of Action

Due to its potential reactivity with biological macromolecules, it could potentially cause modifications to proteins or dna, which could alter their function and potentially lead to cellular damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the nitrosation reaction, potentially enhancing the compound’s reactivity

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound “p-ANISIDINE, N-METHYL-N-NITROSO-” has been found to play a role in biochemical reactions. It has been used as a catalyst in the formation and exchange of hydrazone bonds, which are versatile reactions employed in several research fields . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions .

Molecular Mechanism

The molecular mechanism of action of “p-ANISIDINE, N-METHYL-N-NITROSO-” involves its role as a nucleophilic catalyst in the formation and exchange of hydrazone bonds . This process involves the formation of an imine with the aldehyde, which then undergoes a transimination reaction .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-N-methylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZKEAKAKSKGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240189 | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

940-11-4 | |

| Record name | 4-Methoxy-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisidine, N-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.